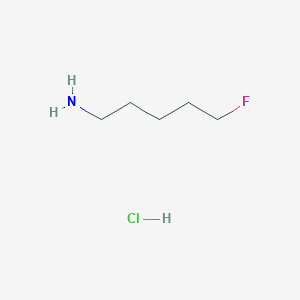

5-Fluoropentan-1-amine hydrochloride

Description

Historical Context and Evolution of Research on Fluorinated Amines

The journey of fluorinated organic compounds began long before the isolation of elemental fluorine itself. Early explorations in the 19th century laid the groundwork for organofluorine chemistry. Alexander Borodin is credited with one of the first syntheses of an organofluorine compound in 1862. nih.gov The field saw significant expansion during World War II, driven by the need for new materials with specific properties. nih.gov

The introduction of fluorine into organic molecules, particularly amines, has been a subject of growing interest. The development of selective fluorination techniques has been a critical aspect of this evolution. Initially, the high reactivity of fluorine gas posed significant challenges. nih.gov However, the development of milder and more selective fluorinating agents, such as N-F reagents, revolutionized the synthesis of fluorinated compounds, including amines. beilstein-journals.org

Research into fluorinated amines has progressed from simple monofluorinated aliphatic chains to more complex structures. The unique properties conferred by the fluorine atom, such as increased metabolic stability and altered basicity, have made these compounds attractive targets for medicinal chemistry and materials science. This has led to the development of a diverse array of synthetic methodologies to access these valuable molecules. nih.govacs.org

Contemporary Significance of 5-Fluoropentan-1-amine Hydrochloride in Fundamental Chemical Sciences

In the realm of modern chemical sciences, this compound serves as a valuable building block, or "synthon," in organic synthesis. Its bifunctional nature, possessing both a primary amine and a terminal fluorine atom, allows for a wide range of chemical transformations. The amine group can readily participate in reactions such as amidation, alkylation, and the formation of imines, while the fluorinated alkyl chain can influence the properties of the resulting larger molecules.

The presence of a single fluorine atom in a relatively simple aliphatic chain makes this compound a useful tool for systematically studying the effects of fluorination on molecular properties. Researchers can incorporate this moiety into larger structures and investigate how the fluorine atom impacts factors like binding affinity to biological targets, membrane permeability, and metabolic stability.

While specific, high-impact research directly centered on this compound is not extensively documented in publicly available literature, its significance lies in its role as a versatile intermediate for the synthesis of more complex and potentially bioactive molecules. The principles of organofluorine chemistry suggest that compounds derived from this building block could find applications in various research areas, from drug discovery to the development of novel materials. The strategic placement of a fluorine atom at the terminus of a five-carbon chain provides a unique combination of lipophilicity and polarity that can be exploited in molecular design.

Key Synthetic Reactions Involving Primary Amines

| Reaction Type | Reagent/Conditions | Product Type |

|---|---|---|

| Acylation | Acyl chloride, anhydride (B1165640) | Amide |

| Alkylation | Alkyl halide | Secondary or tertiary amine |

| Reductive Amination | Aldehyde or ketone, reducing agent | Secondary or tertiary amine |

The continued exploration of fluorinated organic compounds ensures that building blocks like this compound will remain relevant in the ongoing quest for new molecules with tailored properties for a multitude of scientific applications.

Structure

3D Structure of Parent

Properties

IUPAC Name |

5-fluoropentan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12FN.ClH/c6-4-2-1-3-5-7;/h1-5,7H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEMVXHLOPNCYSR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCN)CCF.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13ClFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reaction Mechanisms and Reactivity Studies of 5 Fluoropentan 1 Amine Hydrochloride

Mechanistic Investigations of Amine-Based Reactions Involving 5-Fluoropentan-1-amine Hydrochloride

This compound possesses two key reactive centers: the primary amine and the terminal fluorine atom. The reactivity of this molecule is largely dictated by the interplay between the nucleophilic nitrogen and the electronic effects of the fluorine substituent.

The primary amine group in 5-fluoropentan-1-amine is characterized by the lone pair of electrons on the nitrogen atom, which imparts nucleophilic character to the molecule. In its hydrochloride salt form, this lone pair is protonated to form an ammonium (B1175870) ion (R-NH3+). spectroscopyonline.com This protonation effectively neutralizes the nucleophilicity of the amine, as the lone pair is no longer available to attack electrophilic centers.

For the amine to exhibit its inherent nucleophilic reactivity, it must be converted to its free base form, 5-fluoropentan-1-amine. This is typically achieved by treating the hydrochloride salt with a suitable base, such as triethylamine, sodium bicarbonate, or sodium hydroxide. mnstate.edu The deprotonation establishes an equilibrium, liberating the free amine which can then participate in nucleophilic reactions.

The nucleophilicity of the free amine is influenced by the electron-withdrawing inductive effect of the fluorine atom. Although the fluorine is five carbons away, its effect can slightly decrease the electron density on the nitrogen atom compared to a non-fluorinated analogue like pentan-1-amine, thereby marginally reducing its basicity and nucleophilicity. However, this effect is attenuated by the distance, and for most synthetic purposes, it behaves as a typical primary alkylamine.

The carbon-fluorine (C-F) bond is highly polarized due to fluorine's extreme electronegativity (4.0 vs. 2.5 for carbon), creating a partial positive charge on the carbon atom (Cδ+) and a partial negative charge on the fluorine (Fδ-). wikipedia.org This polarization would typically suggest that the carbon atom is an electrophilic center, susceptible to attack by nucleophiles.

However, the C-F bond is one of the strongest single bonds in organic chemistry, with a bond dissociation energy of approximately 488 kJ/mol. alfa-chemistry.com This exceptional strength makes fluoroalkanes like 5-fluoropentan-1-amine highly resistant to nucleophilic substitution reactions at the fluorinated carbon. wikipedia.orgalfa-chemistry.com Unlike other haloalkanes where the halide can act as a good leaving group (I > Br > Cl >> F), the fluoride (B91410) ion (F-) is a very poor leaving group due to its high basicity. Consequently, the fluorinated carbon center in 5-fluoropentan-1-amine is generally considered unreactive and does not exhibit significant electrophilic behavior under standard organic reaction conditions. Activation of the C-F bond for nucleophilic displacement is possible but typically requires specialized reagents, such as transition metal complexes, which are not commonly employed in routine derivatizations of this compound. acs.org

The hydrochloride salt form has a profound impact on the kinetics and thermodynamics of reactions involving the amine group.

Furthermore, the salt form dramatically alters the physical properties of the compound. Amine hydrochlorides are generally crystalline solids with higher melting points and greater water solubility compared to their corresponding free bases, which are often liquids and less water-soluble. spectroscopyonline.com This difference in solubility can be leveraged for purification but also dictates the choice of solvent systems for reactions. For instance, reactions are often performed in polar solvents where the salt is soluble, with a base that is also soluble in that medium.

Functional Group Transformations and Derivatizations of this compound

Functionalization of this compound primarily targets the reactive primary amine. These transformations require prior neutralization of the salt to liberate the nucleophilic free amine.

Acylation: The free amine readily reacts with acylating agents like acyl chlorides or acid anhydrides to form stable N-substituted amides. A stoichiometric amount of a non-nucleophilic base (e.g., triethylamine) is typically added to scavenge the HCl generated during the reaction with an acyl chloride, driving the reaction to completion.

Table 1: Representative Acylation Reaction

| Reactant 1 | Reactant 2 | Reagents | Product |

| This compound | Acetyl Chloride | Triethylamine (2 eq.), Dichloromethane (B109758) | N-(5-fluoropentyl)acetamide |

Alkylation: Alkylation of the amine with alkyl halides is also a common transformation. However, controlling the degree of alkylation can be challenging. The primary amine can react with an alkyl halide to form a secondary amine, which is often more nucleophilic than the starting primary amine. This can lead to further reaction to form a tertiary amine and ultimately a quaternary ammonium salt. mnstate.edu Using a large excess of the starting amine can favor monoalkylation.

Table 2: Representative Alkylation Reaction

| Reactant 1 | Reactant 2 | Reagents | Major Product(s) |

| This compound | Methyl Iodide | Potassium Carbonate, Acetonitrile | N-methyl-5-fluoropentan-1-amine (Secondary Amine), N,N-dimethyl-5-fluoropentan-1-amine (Tertiary Amine) |

Imine Formation: In the presence of a base, 5-fluoropentan-1-amine reacts with aldehydes or ketones in a nucleophilic addition-elimination reaction. The initial addition of the amine to the carbonyl group forms an unstable tetrahedral intermediate known as an aminol (or carbinolamine). Subsequent acid-catalyzed dehydration of this intermediate leads to the formation of an imine (Schiff base). mnstate.edu Removal of water is often necessary to drive the equilibrium toward the imine product.

Reductive Amination: Reductive amination is a highly effective method for the synthesis of secondary and tertiary amines while avoiding the over-alkylation issues seen with alkyl halides. organic-chemistry.org This process involves the reaction of the amine with a carbonyl compound to form an imine in situ, which is then immediately reduced by a mild reducing agent present in the reaction mixture. Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) is a particularly common reagent for this transformation as it is selective for the reduction of the protonated imine and tolerant of many functional groups. This one-pot procedure provides a direct and high-yield route to N-alkylated derivatives.

Table 3: Representative Reductive Amination Sequence

| Amine Source | Carbonyl Compound | Reagents | Product |

| This compound | Cyclohexanone | Sodium Triacetoxyborohydride, Dichloroethane | N-cyclohexyl-5-fluoropentan-1-amine |

Stereoselective Transformations at Adjacent Centers

While specific studies on stereoselective transformations at centers adjacent to the primary amine of this compound are not extensively documented, the principles of asymmetric synthesis in analogous fluorinated amines provide a framework for potential methodologies. The presence of a fluorine atom, even at a remote position such as C-5, can influence the stereochemical outcome of reactions at the C-2 position through long-range electronic effects and by serving as a handle for chiral recognition.

One relevant approach is the enantioselective synthesis of γ-fluoroamines, which can be achieved through methods like the chiral bis-urea catalyzed enantioselective ring opening of azetidinium triflates with a fluoride source. acs.org This strategy highlights the potential for creating stereocenters in proximity to both the nitrogen and the fluorine atom. Mechanistic studies in such systems indicate that a chiral catalyst can effectively control the stereochemistry of the fluoride addition. acs.org

Furthermore, advances in the stereoselective functionalization of C-F bonds offer another avenue for introducing chirality. For instance, the desymmetrization of geminal difluoroalkanes using frustrated Lewis pair (FLP) mediated C-F activation with a chiral Lewis base can generate stereoenriched products. nih.gov While this applies to gem-difluoro compounds, the principle of using chiral reagents to selectively activate a C-F or an adjacent C-H bond could potentially be adapted to monofluorinated compounds like 5-fluoropentan-1-amine. The use of enantiopure chiral sulfides in these reactions allows for high stereospecificity in subsequent nucleophilic substitution reactions. nih.gov

The development of catalytic enantioselective fluorination and fluoroalkylation reactions also provides a basis for understanding how stereocenters can be installed in fluorinated molecules. nih.govcas.cn These methods often employ chiral catalysts to control the facial selectivity of the reaction on a prochiral substrate. For 5-fluoropentan-1-amine, transformations at the C-2 position could be influenced by the distant fluorine atom, which may affect the conformational preferences of the molecule and thus the interaction with a chiral catalyst.

A summary of potential stereoselective transformations is presented in the table below, based on analogous systems.

| Transformation | Method | Potential Outcome for 5-Fluoropentan-1-amine Analogs |

| Asymmetric C-H functionalization | Chiral catalyst-mediated C-H activation at C-2 | Introduction of a new substituent at the C-2 position with high enantioselectivity. |

| Enantioselective Fluorination | Chiral catalyst and electrophilic fluorine source | Synthesis of chiral 2,5-difluoropentan-1-amine derivatives. |

| Diastereoselective reductions | Reduction of a C=N or C=C bond at or near the C-2 position | Formation of specific diastereomers due to the directing effect of the C-5 fluorine. |

Organofluorine Chemistry Principles Applied to this compound Reactivity

The reactivity of this compound is significantly influenced by the presence of the fluorine atom, even at the terminal C-5 position. The principles of organofluorine chemistry, particularly the electronic effects of fluorine and its ability to participate in hydrogen bonding, are crucial for understanding the behavior of this molecule.

Inductive and Stereoelectronic Effects of the Fluorine Atom

The fluorine atom is the most electronegative element, leading to a strong electron-withdrawing inductive effect (-I effect) that propagates through the carbon chain. wikipedia.org In this compound, the fluorine atom at C-5 polarizes the C-F bond, creating a partial positive charge on the carbon atom. This effect is transmitted along the pentyl chain, decreasing the electron density at the nitrogen atom. This reduction in electron density makes the amine less basic compared to its non-fluorinated counterpart, pentylamine.

Recent theoretical and experimental studies on haloalkanes and haloacetic acids have suggested that the traditional view of the inductive effect based solely on electronegativity may be an oversimplification. rsc.orgrsc.org While the inductive effect is significant, other factors such as hyperconjugation may also play a role in determining the electron density distribution. rsc.org For 5-fluoropentan-1-amine, hyperconjugative interactions between C-H or C-C σ-bonds and the C-F σ* antibonding orbital could also influence the electronic properties of the molecule.

The stereoelectronic effects of the fluorine atom can also impact the conformational preferences of the alkyl chain. nih.gov While the gauche effect is most pronounced in 1,2-disubstituted ethanes, long-range stereoelectronic interactions can still influence the population of different staggered conformations in longer chains. These conformational biases can, in turn, affect the reactivity of the amine group by altering its steric accessibility and its interaction with solvents or other reactants.

The table below summarizes the key electronic effects of the fluorine atom in this compound.

| Effect | Description | Consequence for Reactivity |

| Inductive Effect (-I) | The highly electronegative fluorine atom withdraws electron density through the sigma bonds of the carbon chain. | Decreases the basicity of the amine group and influences the acidity of the ammonium proton. |

| Hyperconjugation | Potential interaction of C-H or C-C sigma bonds with the C-F antibonding orbital. | May modulate the electron density along the chain, contributing to the overall electronic character. |

| Stereoelectronic Effects | Influence on the conformational equilibrium of the pentyl chain. | Can affect the steric accessibility of the amine and the orientation for optimal orbital overlap in reactions. |

Intramolecular and Intermolecular Hydrogen Bonding Interactions

As a hydrochloride salt, the primary amine group of 5-Fluoropentan-1-amine exists in its protonated form, as an ammonium cation (-NH3+). This cation is a strong hydrogen bond donor. The presence of the fluorine atom introduces an additional, albeit weak, hydrogen bond acceptor site.

Intermolecular Hydrogen Bonding: In the solid state and in solution, the ammonium group will form strong hydrogen bonds with the chloride counter-ion and with solvent molecules. The N-H...Cl- hydrogen bonds are a primary feature of the crystal lattice of amine hydrochlorides. Additionally, the ammonium group can act as a hydrogen bond donor to other acceptor molecules present in the system. The fluorine atom can also participate in intermolecular interactions, including weak hydrogen bonds (C-H...F) and halogen bonds, where the electrophilic region of one halogen interacts with a nucleophilic site on another molecule. nih.gov

Intramolecular Hydrogen Bonding: The potential for intramolecular hydrogen bonding exists between the ammonium group and the fluorine atom. For this to occur, the pentyl chain would need to adopt a folded conformation to bring the -NH3+ and -F groups into proximity. While such an interaction (N+-H...F) would likely be weak due to the entropic cost of forming a medium-sized ring, it could influence the conformational landscape of the molecule. Computational studies on similar systems, such as fluorinated piperidinium (B107235) cations, have shown that intramolecular charge-dipole interactions can favor specific conformations. researchgate.net The strength and prevalence of such intramolecular hydrogen bonds would depend on the solvent environment, as polar solvents can effectively compete for hydrogen bonding with the ammonium group.

The table below outlines the potential hydrogen bonding interactions involving this compound.

| Type of Hydrogen Bond | Donor | Acceptor | Significance |

| Intermolecular | -NH3+ | Cl-, Solvent, other acceptors | Dominant interactions in the solid state and solution, influencing physical properties like solubility and melting point. |

| Intermolecular | C-H | F (on another molecule) | Weak interactions that can contribute to the overall crystal packing. |

| Intramolecular | -NH3+ | F (on the same molecule) | Potentially influences the conformational equilibrium, though likely a minor contributor compared to intermolecular interactions. |

Spectroscopic and Advanced Characterization of 5 Fluoropentan 1 Amine Hydrochloride

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules by providing detailed information about the chemical environment of individual atoms. For 5-Fluoropentan-1-amine hydrochloride, a combination of ¹H, ¹³C, and ¹⁹F NMR, supplemented by two-dimensional techniques, would offer a complete picture of its atomic connectivity and spatial arrangement.

Proton (¹H) NMR spectroscopy provides information on the number of different types of protons, their chemical environments, and their proximity to other protons in the molecule. In the case of this compound, the protonated amine group (-NH3+) significantly influences the chemical shifts of adjacent protons.

The predicted ¹H NMR spectrum would exhibit distinct signals for the protons on each of the five carbon atoms of the pentyl chain. The protons closest to the electron-withdrawing amine and fluorine groups are expected to be the most deshielded and therefore appear at a higher chemical shift (downfield).

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-1 (-CH₂-NH₃⁺) | ~3.0 - 3.2 | Triplet (t) | ~7.5 |

| H-2 (-CH₂-) | ~1.7 - 1.9 | Quintet | ~7.5 |

| H-3 (-CH₂-) | ~1.5 - 1.7 | Multiplet | ~7.0 |

| H-4 (-CH₂-) | ~1.8 - 2.0 | Multiplet | ~7.0, J(H-F) ~25 |

| H-5 (-CH₂-F) | ~4.4 - 4.6 | Triplet of Triplets (tt) | ~47.0 (H-F), ~6.0 (H-H) |

Disclaimer: The data presented in this table is predicted and may not reflect actual experimental values.

The signal for the protons at C-5 is anticipated to be the most downfield due to the strong deshielding effect of the fluorine atom and will appear as a triplet of triplets due to coupling with both the adjacent protons on C-4 and the fluorine atom. The protons at C-1, adjacent to the protonated amine group, would also be shifted downfield. The protons on C-2, C-3, and C-4 would appear in the more shielded region of the spectrum, with their multiplicities determined by the number of neighboring protons.

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum. The chemical shifts are influenced by the electronegativity of the attached atoms.

The carbon atom bonded to the fluorine (C-5) is expected to have the largest chemical shift due to the strong electron-withdrawing nature of fluorine. Similarly, the carbon atom bonded to the nitrogen (C-1) will also be significantly deshielded. The other carbon atoms in the chain will have chemical shifts typical for aliphatic carbons.

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) | Predicted C-F Coupling (¹JCF, ²JCF, etc.) |

| C-1 (-CH₂-NH₃⁺) | ~40 - 42 | ³JCF ~ 4 Hz |

| C-2 (-CH₂-) | ~22 - 24 | ⁴JCF ~ 1 Hz |

| C-3 (-CH₂-) | ~28 - 30 | ³JCF ~ 5 Hz |

| C-4 (-CH₂-) | ~30 - 32 | ²JCF ~ 20 Hz |

| C-5 (-CH₂-F) | ~83 - 85 | ¹JCF ~ 165 Hz |

Disclaimer: The data presented in this table is predicted and may not reflect actual experimental values.

A key feature in the ¹³C NMR spectrum will be the splitting of carbon signals due to coupling with the ¹⁹F nucleus. The largest coupling constant (¹JCF) will be observed for C-5, the carbon directly bonded to fluorine. Smaller coupling constants will be observed for C-4 (²JCF), C-3 (³JCF), and C-1 (³JCF).

Fluorine-19 (¹⁹F) NMR is a powerful technique for the analysis of fluorine-containing compounds due to the 100% natural abundance of the ¹⁹F nucleus and its large chemical shift range. youtube.com The ¹⁹F NMR spectrum of this compound would provide a direct observation of the fluorine environment.

The spectrum is expected to show a single signal for the fluorine atom, which will be split into a triplet by the two adjacent protons on C-5. The chemical shift of this signal provides information about the electronic environment of the fluorine atom.

Predicted ¹⁹F NMR Data for this compound

| Fluorine Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| F-5 | ~ -220 to -230 | Triplet (t) | ~47.0 |

Disclaimer: The data presented in this table is predicted and may not reflect actual experimental values.

¹⁹F NMR is highly sensitive to the local chemical environment, making it a valuable tool for studying intermolecular interactions and for the quantitative analysis of fluorinated compounds. thermofisher.com

COSY: A ¹H-¹H COSY spectrum would show correlations between protons that are coupled to each other, confirming the connectivity of the pentyl chain. For example, a cross-peak would be observed between the signals for the protons on C-4 and C-5.

HSQC: An HSQC spectrum correlates directly bonded ¹H and ¹³C nuclei. This would allow for the definitive assignment of each proton signal to its corresponding carbon atom.

Mass Spectrometry (MS) Characterization

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental composition. For this compound, HRMS would be used to confirm the molecular formula C₅H₁₃ClFN.

Predicted HRMS Data for this compound

| Ion | Predicted Exact Mass | Molecular Formula |

| [M+H]⁺ | 126.0820 | C₅H₁₄FN⁺ |

Disclaimer: The data presented in this table is predicted and may not reflect actual experimental values.

The fragmentation pattern in the mass spectrum would provide further structural information. Common fragmentation pathways for alkylamines include the loss of small neutral molecules and cleavage of C-C bonds. The presence of the fluorine atom would also influence the fragmentation, potentially leading to the loss of HF or fluorinated fragments.

Fragmentation Pathways and Isotopic Patterns

Mass spectrometry provides critical information regarding a molecule's mass and its fragmentation behavior upon ionization, which aids in structural confirmation. For this compound, the molecular formula is C₅H₁₃ClFN. The nominal molecular weight of the protonated molecule [M+H]⁺, considering the most abundant isotopes (¹²C, ¹H, ¹⁹F, ³⁵Cl, ¹⁴N), is 141.08 g/mol .

The fragmentation of aliphatic amines is typically dominated by alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.orgmiamioh.edu This process is driven by the formation of a stable, resonance-stabilized immonium cation. youtube.com For the 5-Fluoropentan-1-amine cation, the primary fragmentation pathway is expected to be the cleavage of the C1-C2 bond.

Predicted Fragmentation Pathways:

Alpha-Cleavage: The most probable fragmentation involves the loss of a C₄H₈F radical from the molecular ion, resulting in the formation of a stable methaniminium (B15471056) cation fragment [CH₂=NH₂]⁺ at m/z 30. This is a characteristic fragmentation for primary amines. future4200.com

Loss of HF: Another possible pathway involves the elimination of a neutral hydrogen fluoride (B91410) (HF) molecule, leading to a fragment ion at m/z 121.

Loss of HCl: Cleavage of the ionic bond to the chloride counter-ion followed by fragmentation of the free amine can occur. However, in electrospray ionization (ESI), the protonated amine is typically observed.

Alkyl Chain Fragmentation: Cleavage along the pentyl chain can produce a series of carbocation fragments, though these are generally less intense than the alpha-cleavage product. libretexts.org

The presence of a chlorine atom in the hydrochloride salt imparts a distinct isotopic pattern to the molecular ion peak. Chlorine has two stable isotopes: ³⁵Cl (75.77% abundance) and ³⁷Cl (24.23% abundance). whitman.edulibretexts.org This results in two peaks in the mass spectrum for any chlorine-containing fragment: the M⁺ peak (containing ³⁵Cl) and an M+2 peak (containing ³⁷Cl), separated by two mass-to-charge units. ucalgary.calibretexts.org The expected intensity ratio of the M+2 peak to the M⁺ peak is approximately 1:3. libretexts.org

| Ion | m/z (Mass-to-Charge Ratio) | Relative Abundance (%) | Isotope Composition |

|---|---|---|---|

| [M+H]⁺ | 142 | 100 | ¹²C₅¹H₁₃¹⁹F¹⁴N³⁵Cl |

| 143 | 6.6 | Mainly from ¹³C | |

| [M+2+H]⁺ | 144 | 32 | ¹²C₅¹H₁₃¹⁹F¹⁴N³⁷Cl |

| 145 | 2.1 | Mainly from ¹³C and ³⁷Cl |

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups present in a molecule. For this compound, the spectrum is characterized by vibrations of the alkyl chain, the C-F bond, and, most notably, the ammonium (B1175870) (-NH₃⁺) group.

The protonation of the primary amine group to form an ammonium salt results in significant changes in the IR spectrum compared to the free amine. spectroscopyonline.com

N-H⁺ Stretching: The most prominent feature in the IR spectrum of an amine salt is a very broad and strong absorption band typically found in the 3200-2800 cm⁻¹ region. spectroscopyonline.com This broad envelope arises from the symmetric and asymmetric stretching vibrations of the N-H bonds in the -NH₃⁺ group. Its breadth is a direct consequence of strong intermolecular hydrogen bonding. spectroscopyonline.com

C-H Stretching: The aliphatic C-H stretching vibrations from the pentyl chain are expected to appear as sharper peaks superimposed on the broad N-H⁺ stretching band, typically between 2960 and 2850 cm⁻¹. spectroscopyonline.com

N-H⁺ Bending: The ammonium group exhibits characteristic bending vibrations. The asymmetric bending mode is typically observed in the 1625-1560 cm⁻¹ range, while the symmetric bending (or "umbrella") mode appears between 1550 and 1500 cm⁻¹. spectroscopyonline.com

C-H Bending: The scissoring and rocking vibrations of the CH₂ groups in the pentyl chain are expected in the 1470-1430 cm⁻¹ and 1350-1150 cm⁻¹ regions, respectively.

C-F Stretching: The C-F bond gives rise to a strong absorption in the fingerprint region, typically between 1150 and 1000 cm⁻¹. This band is often one of the most intense in the spectrum of a fluoroalkane.

C-N⁺ Stretching: The stretching vibration of the C-N⁺ bond is found in the 1250–1020 cm⁻¹ range for aliphatic amines. orgchemboulder.com

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity | Notes |

|---|---|---|---|

| N-H⁺ Asymmetric/Symmetric Stretching | 3200 - 2800 | Strong, Very Broad | Characteristic broad envelope due to hydrogen bonding. spectroscopyonline.com |

| C-H Asymmetric/Symmetric Stretching | 2960 - 2850 | Medium-Strong | Often appear as sharper peaks on the N-H⁺ stretch envelope. spectroscopyonline.com |

| N-H⁺ Asymmetric Bending | 1625 - 1560 | Medium | Characteristic of primary amine salts. spectroscopyonline.com |

| N-H⁺ Symmetric Bending | 1550 - 1500 | Medium | "Umbrella mode" of the -NH₃⁺ group. spectroscopyonline.com |

| C-H Bending (Scissoring/Rocking) | 1470 - 1150 | Medium-Weak | Vibrations of the pentyl chain. |

| C-F Stretching | 1150 - 1000 | Strong | Typically a very intense absorption. |

In the solid state, this compound exists as an ionic lattice composed of 5-fluoropentylammonium cations and chloride anions. The structure is dominated by strong charge-assisted hydrogen bonds. The three protons of the ammonium group (-NH₃⁺) act as hydrogen bond donors, while the chloride anion (Cl⁻) serves as the acceptor, forming N-H⁺···Cl⁻ interactions. nih.govresearchgate.net

These strong intermolecular forces are directly responsible for the significant broadening of the N-H⁺ stretching band observed in the IR spectrum. spectroscopyonline.comresearchgate.net The strength and geometry of these hydrogen bonds influence the exact frequency and shape of this band. Variations in the crystal packing or the presence of polymorphism could lead to changes in the hydrogen-bonding network, which would be detectable through shifts in the N-H⁺ vibrational frequencies.

Theoretical and Computational Chemistry Studies of 5 Fluoropentan 1 Amine Hydrochloride

Quantum Chemical Calculations

Quantum chemical calculations provide fundamental insights into the molecular properties of 5-Fluoropentan-1-amine hydrochloride, starting from the principles of quantum mechanics. These methods are essential for accurately describing the molecule's geometry and electronic landscape.

Density Functional Theory (DFT) Applications for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. wikipedia.orgresearchgate.net It is widely applied to determine the optimized molecular geometry and various electronic properties of molecules like this compound. mdpi.comnih.gov By solving the Kohn-Sham equations, DFT can accurately predict molecular structures and provide theoretical guidance for understanding molecular interactions. researchgate.netmdpi.com

In a typical DFT application for this compound, the process begins with a geometry optimization. This calculation determines the lowest energy arrangement of the atoms, providing key structural parameters such as bond lengths, bond angles, and dihedral angles. Functionals like B3LYP are commonly paired with basis sets such as 6-311G(d,p) for such optimizations. researchgate.netresearchgate.net

Once the geometry is optimized, various electronic properties can be calculated. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding the molecule's reactivity. The HOMO-LUMO energy gap provides an indication of the molecule's chemical stability. Furthermore, the molecular electrostatic potential (MEP) can be mapped to identify the electron-rich and electron-deficient regions of the molecule, which is vital for predicting sites of nucleophilic and electrophilic attack.

| Parameter | Value |

|---|---|

| C-F Bond Length | ~1.40 Å |

| C-N Bond Length | ~1.50 Å |

| C-C Bond Length (average) | ~1.53 Å |

| N-H Bond Length (average) | ~1.02 Å |

| C-C-C Bond Angle (average) | ~112° |

| F-C-C Bond Angle | ~109.5° |

| C-C-N Bond Angle | ~110° |

Ab Initio Methods for High-Accuracy Property Prediction

Ab initio methods are quantum chemistry calculations based on first principles, without the inclusion of experimental data. researchgate.net These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, are known for their potential to achieve very high accuracy, often considered the "gold standard" in computational chemistry. uspex-team.org They are particularly useful for predicting molecular properties where high fidelity is required. elsevierpure.com

For this compound, ab initio methods can be employed to calculate properties like ionization energies, electron affinities, and precise interaction energies that might be challenging for DFT to describe accurately. For instance, while DFT is highly efficient, certain functionals can struggle with describing long-range interactions, an area where methods like MP2 and CCSD(T) (Coupled Cluster with single, double, and perturbative triple excitations) excel. These high-accuracy calculations can serve as benchmarks for more computationally efficient methods. researchgate.net

| Property | Hartree-Fock (HF) | MP2 | CCSD(T) |

|---|---|---|---|

| Ionization Potential (eV) | Higher Estimate | More Accurate | Benchmark Value |

| Electron Affinity (eV) | Lower Estimate | More Accurate | Benchmark Value |

| Dipole Moment (Debye) | Reference Value | Includes Correlation | High Accuracy |

Basis Set Selection and Computational Efficiency Considerations

The choice of a basis set is a critical aspect of any quantum chemical calculation, as it directly impacts the balance between accuracy and computational cost. numberanalytics.commit.edu A basis set is a set of mathematical functions used to construct the molecular orbitals. wikipedia.org Larger basis sets include more functions, allowing for a more accurate description of the electron distribution, but they also significantly increase the computation time. mit.edu

For a molecule like this compound, which contains a second-row element (fluorine) and a flexible alkyl chain, a well-chosen basis set is essential.

Pople-style basis sets (e.g., 6-31G, 6-311+G(d,p)) are widely used and offer a good compromise between cost and accuracy for many organic molecules. computationalscience.org The "+" indicates the addition of diffuse functions, important for describing anions and weak interactions, while "(d,p)" denotes the addition of polarization functions, which allow for more flexibility in describing bonding. gaussian.com

Correlation-consistent basis sets (e.g., cc-pVDZ, aug-cc-pVTZ) are designed to systematically converge towards the complete basis set limit, providing a pathway to highly accurate results, albeit at a higher computational expense. gaussian.com

The selection process involves considering the specific property being investigated. For geometry optimizations, a double-zeta basis set like 6-31G(d) might be sufficient. However, for high-accuracy energy calculations or the study of subtle electronic effects, a larger triple-zeta basis set with diffuse and polarization functions, such as aug-cc-pVTZ, would be more appropriate. numberanalytics.commit.edu The computational cost scales steeply with the number of basis functions, making efficiency a key consideration, especially for larger systems or more complex calculations like molecular dynamics. mit.edursc.org

| Basis Set | Description | Typical Application | Computational Cost |

|---|---|---|---|

| STO-3G | Minimal basis set | Initial, low-level calculations | Very Low |

| 6-31G(d) | Split-valence with polarization on heavy atoms | Geometry optimizations, vibrational frequencies | Moderate |

| 6-311+G(d,p) | Triple-split valence with diffuse and polarization functions | Energetics, electronic properties, solvated systems | High |

| cc-pVTZ | Correlation-consistent, triple-zeta quality | High-accuracy benchmark calculations | Very High |

Molecular Modeling and Dynamics Simulations

While quantum calculations focus on the static electronic structure, molecular modeling and dynamics simulations are used to explore the conformational landscape and the time-dependent behavior of this compound.

Conformational Analysis and Potential Energy Surfaces

The flexible five-carbon chain of this compound allows it to adopt numerous spatial arrangements, or conformations. Conformational analysis aims to identify the most stable of these structures (global and local minima) and the energy barriers between them (transition states). um.es This is accomplished by mapping the molecule's potential energy surface (PES), which describes the energy of the system as a function of its geometry. wikipedia.orgarxiv.org

A systematic search of the PES can be performed by rotating the molecule's single bonds and calculating the energy at each step. This allows for the identification of low-energy conformers, such as those with anti or gauche arrangements of the carbon backbone. For this compound, intramolecular interactions, such as potential hydrogen bonding between the ammonium (B1175870) group and the fluorine atom, could significantly influence the conformational preferences. The PES provides a complete picture of the molecule's flexibility and the relative populations of its different conformers at a given temperature. youtube.commdpi.com

| Conformer Description | Relative Energy (kcal/mol) | Key Dihedral Angle(s) |

|---|---|---|

| All-trans (anti) backbone | 0.0 (Reference) | ~180° |

| Gauche at C2-C3 | ~0.6 - 0.9 | ~60° |

| Folded (potential F···H-N interaction) | Potentially Stabilized | Varies |

Simulation of Solvent Effects on Molecular Conformation and Reactivity

The properties and behavior of this compound, being an ionic salt, are profoundly influenced by its environment, particularly in solution. frontiersin.orgtue.nl Computational simulations are essential for understanding these solvent effects at a molecular level. easychair.orgchemrxiv.org

Two primary approaches are used:

Implicit Solvent Models: These models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a defined dielectric constant. acs.org This is a computationally efficient way to account for the bulk electrostatic effects of the solvent on the solute's conformation and electronic structure.

Explicit Solvent Models: In this approach, individual solvent molecules (e.g., water) are included in the simulation box along with the solute. Molecular Dynamics (MD) simulations are then used to track the movements of all atoms over time. mdpi.comnih.govkashanu.ac.ir This method provides a much more detailed picture, capturing specific solute-solvent interactions like hydrogen bonding and the structuring of solvent molecules around the ammonium and fluoride (B91410) ions. researchgate.net

These simulations can reveal how the solvent stabilizes certain conformations over others, affecting the molecule's average shape and flexibility. aps.org Furthermore, by analyzing the accessibility of the reactive amine group, these simulations can provide insights into how the solvent might mediate the reactivity of this compound in chemical reactions. frontiersin.org

| Environment | Calculated Dipole Moment (Debye) | Conformational Preference |

|---|---|---|

| Gas Phase (Vacuum) | Lower Value | Favors intramolecular interactions (folded conformers) |

| Water (Implicit, PCM) | Higher Value | Favors extended conformers to maximize solvation |

| Water (Explicit, MD) | Fluctuating Value | Dynamic equilibrium between conformers, specific H-bonding patterns observed |

Computational Studies on Intermolecular Interactions

The solid-state structure and properties of this compound are governed by a network of non-covalent interactions. Computational methods are essential for identifying and quantifying these interactions, which include strong hydrogen bonds, ion-ion interactions, and weaker contacts involving the fluorine atom. rsc.org

In the crystal lattice, the protonated aminium group (R-NH₃⁺) acts as a strong hydrogen bond donor, while the chloride ion (Cl⁻) is a strong acceptor. The primary interaction would be the N⁺-H···Cl⁻ hydrogen bonds . researchgate.net Computational studies on primary amine crystals and other ammonium salts reveal that these interactions are the most significant in determining the crystal packing. rsc.orged.ac.uk

The role of the covalently bonded fluorine atom is more nuanced. Organic fluorine is generally considered a poor hydrogen bond acceptor due to its low polarizability and limited ability to accumulate negative charge. researchgate.net However, it can participate in weaker, yet structurally significant, non-covalent interactions. nih.govdntb.gov.ua Computational analysis, often using tools like Quantum Theory of Atoms in Molecules (QTAIM) or Non-Covalent Interaction (NCI) plots, can reveal the presence and nature of these contacts. nih.gov

Potential intermolecular interactions in the crystal structure would include:

Strong Hydrogen Bonds: N⁺-H···Cl⁻

Weak Hydrogen Bonds: C-H···Cl⁻ and C-H···F

Other Interactions: The electrostatic potential around the fluorine atom can be positive on its sides (a "σ-hole"), potentially leading to stabilizing C-F···Cl⁻ interactions.

Computational methods can calculate the interaction energies for different molecular pairs within the crystal lattice, providing a quantitative measure of their importance in stabilizing the structure.

| Interaction Type | Typical Bond Distance (Å) | Typical Interaction Energy (kcal/mol) |

|---|---|---|

| N⁺-H···Cl⁻ | 2.1 - 2.4 | -10 to -20 |

| C-H···Cl⁻ | 2.7 - 3.0 | -1 to -3 |

| C-H···F | 2.4 - 2.8 | -0.5 to -2.0 |

This table provides typical ranges for interaction geometries and energies based on computational studies of analogous organic salts and fluorinated compounds. acs.orged.ac.ukresearchgate.net

Applications of 5 Fluoropentan 1 Amine Hydrochloride in Organic Synthesis

Building Block in Complex Organic Molecule Synthesis

The utility of 5-fluoropentan-1-amine hydrochloride as a foundational building block is rooted in the reactivity of its primary amine group and the unique properties imparted by its fluorinated alkyl chain. enamine.netnih.gov Organic chemists utilize such building blocks to introduce specific functionalities and structural motifs into larger, more complex molecules efficiently. google.com

Nitrogen-containing heterocycles are ubiquitous scaffolds in pharmaceuticals, agrochemicals, and functional materials. nih.govopenmedicinalchemistryjournal.comnih.gov this compound is an ideal precursor for incorporating a fluoropentyl moiety into these ring systems. The primary amine can act as a nucleophile in various cyclization reactions. For instance, it can react with dielectrophiles, such as diketones or dihalides, to form five, six, or seven-membered rings. scripps.edu Methodologies like reductive amination with dicarbonyl compounds or nucleophilic substitution reactions are common strategies to forge the carbon-nitrogen bonds necessary for ring formation. scripps.eduresearchgate.net The incorporation of the fluorinated side chain can enhance the biological activity or modify the material properties of the resulting heterocyclic compound. ekb.eg

| Heterocycle Class | Key Reactant(s) | Reaction Type | Resulting Structure |

|---|---|---|---|

| Fluorinated Pyrrolidines | 1,4-Dihalobutane or 1,4-Butanedial | Nucleophilic Substitution / Reductive Amination | Pyrrolidine ring with an N-linked 5-fluoropentyl group |

| Fluorinated Piperidines | 1,5-Dihalopentane or Glutaraldehyde | Nucleophilic Substitution / Reductive Amination | Piperidine ring with an N-linked 5-fluoropentyl group |

| Fluorinated Azepanes | 1,6-Dihalohexane or Adipaldehyde | Nucleophilic Substitution / Reductive Amination | Azepane ring with an N-linked 5-fluoropentyl group |

The 5-fluoropentyl group is a valuable motif in its own right. Using this compound as a starting material allows for the introduction of this pre-formed fluorinated chain, circumventing the need for potentially harsh or non-selective fluorination methods at later stages of a synthesis. nih.gov The amine functionality can be readily converted into other functional groups through established chemical transformations. For example, diazotization followed by substitution can replace the amino group with hydroxyl, halide, or cyano groups, creating a new set of fluorinated aliphatic building blocks for further elaboration.

Role as an Intermediate in Synthetic Pathways to Fluorinated Organic Scaffolds

As an intermediate, this compound provides a crucial link in multi-step synthetic sequences, enabling the assembly of complex fluorinated targets that would be difficult to access directly.

Fluorinated amino acids are of significant interest as they can be incorporated into peptides and proteins to enhance stability, modulate conformation, and serve as probes for studying biological processes. nih.govpsu.edubohrium.com this compound can be used to synthesize non-proteinogenic amino acid analogues where the 5-fluoropentyl group constitutes the side chain. One potential synthetic route involves the alkylation of a glycine (B1666218) enolate equivalent with a derivative of the fluoropentyl chain, or alternatively, using the amine as a nucleophile in a conjugate addition to an α,β-unsaturated ester, followed by further functional group manipulations to install the carboxylic acid moiety. nih.gov These synthetic strategies allow for the site-specific incorporation of a fluorinated chain, yielding novel amino acids for peptide and medicinal chemistry research. clockss.org

| Step | Reactants | Reaction Type | Intermediate/Product |

|---|---|---|---|

| 1 | 5-Fluoropentan-1-amine, Di-tert-butyl dicarbonate (B1257347) | N-Protection | Boc-protected 5-fluoropentylamine |

| 2 | Boc-protected amine, Ethyl acrylate | Michael Addition | Ethyl 3-((5-fluoropentyl)(Boc)amino)propanoate |

| 3 | Intermediate from Step 2, Lithium hydroxide | Ester Hydrolysis | 3-((5-fluoropentyl)(Boc)amino)propanoic acid |

| 4 | Intermediate from Step 3, Trifluoroacetic acid | Deprotection | 3-Amino-8-fluorooctanoic acid (Fluorinated β-amino acid analogue) |

The introduction of fluorine into polymers can bestow a range of desirable properties, including thermal stability, chemical resistance, and low surface energy. nih.govtaylorfrancis.com As a bifunctional monomer (after conversion of the hydrochloride salt to the free amine), 5-fluoropentan-1-amine can be used in step-growth polymerization. For example, condensation with dicarboxylic acids or their derivatives would yield fluorinated polyamides. Similarly, reaction with diisocyanates or phosgene (B1210022) derivatives would produce fluorinated polyureas or polyurethanes, respectively. The fluoropentyl chain would be incorporated as a pendant group, modifying the bulk properties of the resulting material. man.ac.uk These materials could find applications in specialized coatings, membranes, or advanced composites. researchgate.net

Development of Novel Reagents and Catalysts Utilizing the this compound Structure

The unique combination of a reactive amine and a fluorinated chain makes this compound a candidate for the development of specialized reagents and catalysts. The amine can be derivatized to create chiral ligands for asymmetric catalysis. The fluorinated "ponytail" can be used to tune the solubility of these catalysts, potentially enabling their use in fluorous phase synthesis, where catalyst recovery and product purification are simplified. Furthermore, the amine can be converted into a quaternary ammonium (B1175870) salt, which could function as a phase-transfer catalyst with modified lipophilicity and reactivity due to the presence of the fluorine atom. While specific examples may be nascent, the foundational structure offers significant potential for creating novel tools for organic synthesis.

Analytical Method Development for 5 Fluoropentan 1 Amine Hydrochloride

Chromatographic Techniques

Chromatography is a cornerstone of pharmaceutical analysis, enabling the separation, identification, and quantification of chemical entities. For 5-Fluoropentan-1-amine hydrochloride, several chromatographic techniques are applicable.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile and thermally labile compounds. A reversed-phase HPLC (RP-HPLC) method is often the first choice for a polar compound like this compound.

Method development would typically begin with column and mobile phase selection. A C18 or C8 column is a common starting point. Due to the basic nature of the primary amine, peak tailing can be a significant issue. To mitigate this, a mobile phase with a suitable buffer and an organic modifier is essential. An acidic pH is generally preferred to ensure the amine is in its protonated, more polar form. The use of an ion-pairing reagent, such as heptafluorobutyric acid (HFBA), can also be explored to improve peak shape and retention.

A typical starting point for method development could be a gradient elution to determine the approximate retention time, followed by optimization to an isocratic method for simplicity and robustness if possible. Detection is commonly performed using a UV detector, although this compound lacks a strong chromophore, which might necessitate detection at lower wavelengths (e.g., <220 nm) or the use of alternative detectors like a Charged Aerosol Detector (CAD) or coupling to a mass spectrometer (LC-MS).

Validation of the developed HPLC method would be performed according to the International Council for Harmonisation (ICH) guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), and quantitation limit (LOQ).

Table 1: Illustrative HPLC Method Parameters for this compound

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile: 0.1% Trifluoroacetic Acid in Water (30:70 v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detection | UV at 210 nm |

| Retention Time | Approximately 4.5 min |

Table 2: Representative Validation Data for the HPLC Method

| Validation Parameter | Result |

| Linearity (r²) | > 0.999 |

| Range | 10 - 150 µg/mL |

| Accuracy (% Recovery) | 98.0 - 102.0% |

| Precision (RSD%) | < 2.0% |

| LOD | 0.5 µg/mL |

| LOQ | 1.5 µg/mL |

Gas Chromatography (GC) is well-suited for the analysis of volatile and thermally stable compounds. restek.com Direct analysis of primary amines like 5-Fluoropentan-1-amine can be challenging due to their high polarity and basicity, which can lead to poor peak shapes and adsorption onto the column. restek.comgcms.cz To overcome these issues, derivatization is often employed to create a more volatile and less polar derivative. A common derivatizing agent for primary amines is trifluoroacetic anhydride (B1165640) (TFAA), which converts the amine to a trifluoroacetamide.

The analysis would be performed on a capillary column with a non-polar or mid-polar stationary phase. A flame ionization detector (FID) is typically used for its sensitivity to organic compounds. The GC method is particularly useful for assessing the purity of this compound and for detecting volatile impurities that may not be observed by HPLC.

Table 3: Exemplary GC Method Parameters for Derivatized 5-Fluoropentan-1-amine

| Parameter | Condition |

| Column | DB-5 or equivalent (30 m x 0.25 mm, 0.25 µm film thickness) |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 80 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |

| Detector | Flame Ionization Detector (FID) at 300 °C |

| Derivatizing Agent | Trifluoroacetic anhydride (TFAA) |

Should this compound be part of a synthesis pathway involving chiral intermediates or if chiral analogues are of interest, the assessment of enantiomeric purity is critical. Chiral chromatography, either by HPLC or GC, is the method of choice for separating enantiomers.

For chiral HPLC, a chiral stationary phase (CSP) is used. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often effective for a wide range of compounds. The mobile phase is typically a mixture of a non-polar solvent like hexane (B92381) and an alcohol such as isopropanol (B130326) or ethanol.

For chiral GC, a chiral capillary column, often coated with a cyclodextrin (B1172386) derivative, is employed. wiley.com Similar to non-chiral GC, derivatization of the amine may be necessary to improve volatility and chromatographic performance. wiley.com The separation of enantiomers is based on the differential interaction with the chiral stationary phase.

Table 4: Hypothetical Chiral HPLC Conditions for a Related Chiral Analogue

| Parameter | Condition |

| Column | Chiralcel OD-H (250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | n-Hexane:Isopropanol:Diethylamine (80:20:0.1 v/v/v) |

| Flow Rate | 0.8 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 220 nm |

Electrophoretic Methods

Electrophoretic methods separate ions based on their electrophoretic mobility in an electric field.

Capillary Electrophoresis (CE) offers a high-efficiency separation mechanism that is complementary to HPLC. analyticaltoxicology.com In its simplest form, Capillary Zone Electrophoresis (CZE), ions are separated based on their charge-to-size ratio. longdom.org For a primary amine like 5-Fluoropentan-1-amine, analysis is typically carried out in an acidic buffer where the amine is protonated and positively charged.

The separation is performed in a fused-silica capillary. The buffer composition, including pH and ionic strength, is optimized to achieve the desired separation. nih.gov Detection is usually by UV absorbance, performed directly on the capillary. nih.gov CE can be a powerful tool for purity assessment and for confirming the identity of the main peak by comparing its migration time to that of a reference standard.

Table 5: Illustrative Capillary Electrophoresis Parameters

| Parameter | Condition |

| Capillary | Fused silica, 50 cm total length (40 cm effective), 50 µm I.D. |

| Background Electrolyte | 50 mM Phosphate buffer, pH 2.5 |

| Applied Voltage | 20 kV |

| Temperature | 25 °C |

| Injection | Hydrodynamic (50 mbar for 5 s) |

| Detection | UV at 200 nm |

Spectrophotometric and Other Quantitative Analytical Approaches

Spectrophotometric methods can be employed for the quantitative determination of this compound, often after a chemical reaction that produces a colored product.

One common approach for primary amines involves reaction with a chromogenic reagent. For instance, the reaction of primary amines with sodium nitroprusside in the presence of acetone (B3395972) can form a colored complex that can be quantified by visible spectrophotometry. researchgate.net Another possibility is the reaction with 2,4-dinitrofluorobenzene (DNFB), which produces a colored product with a specific absorption maximum. researchgate.net

These methods are often simpler and less expensive than chromatographic techniques but may lack the specificity to distinguish between different amines. Therefore, they are typically used for the quantification of the total primary amine content in a sample where the identity of the amine is already known. The method would be validated for linearity, range, accuracy, and precision.

Table 6: Example of a Spectrophotometric Method

| Parameter | Detail |

| Reagent | 2,4-Dinitrofluorobenzene (DNFB) in an appropriate solvent |

| Reaction Conditions | Alkaline medium, room temperature |

| Wavelength of Max. Absorbance (λmax) | Dependent on the specific DNFB-amine product, typically in the visible range |

| Quantification | Based on a calibration curve prepared with standard solutions |

Q & A

Q. What statistical approaches analyze dose-response relationships in pharmacological studies?

- Methodological Answer : Use nonlinear regression (e.g., Hill equation) to fit EC₅₀/IC₅₀ values. Apply ANOVA for inter-group variability. Bootstrap resampling (≥1000 iterations) assesses confidence intervals. Validate with Akaike’s Information Criterion (AIC) for model selection .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.